molecular formula C18H18N2O2 B256791 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No. B256791
M. Wt: 294.3 g/mol
InChI Key: TVXSAMQTZYQCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as PHAA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of acridine and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is not fully understood. However, it is believed to act through multiple pathways. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein by binding to the protein and preventing its self-assembly into toxic oligomers. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has also been shown to activate the Nrf2-ARE pathway, which is a cellular defense mechanism against oxidative stress. This pathway leads to the upregulation of antioxidant enzymes and the detoxification of reactive oxygen species.
Biochemical and Physiological Effects:
9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect dopaminergic neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione for lab experiments is its unique structure, which makes it a promising candidate for drug development. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One direction is the development of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione derivatives with improved solubility and bioavailability. Another direction is the study of the pharmacokinetics and pharmacodynamics of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione and to determine its potential therapeutic applications in other diseases.

Synthesis Methods

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione can be synthesized through a multi-step process starting from 2,3-dichloropyridine. The first step involves the reaction of 2,3-dichloropyridine with ethyl acetoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 3,4-dihydro-2H-pyran-2-one. The second step involves the reaction of 3,4-dihydro-2H-pyran-2-one with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydride. This reaction leads to the formation of 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

Scientific Research Applications

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been shown to inhibit the aggregation of amyloid-beta protein, which is one of the hallmarks of Alzheimer's disease. It has also been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a characteristic feature of Parkinson's disease.

properties

Product Name

9-(pyridin-3-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

9-pyridin-3-yl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C18H18N2O2/c21-14-7-1-5-12-17(14)16(11-4-3-9-19-10-11)18-13(20-12)6-2-8-15(18)22/h3-4,9-10,16,20H,1-2,5-8H2

InChI Key

TVXSAMQTZYQCMX-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.